

# Molecular docking simulation of Thielocin B1 with PAC3

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Compound of Interest		
Compound Name:	Thielocin B1	
Cat. No.:	B611338	Get Quote

## **Application Notes & Protocols**

Topic: Molecular Docking Simulation of **Thielocin B1** with the Proteasome Assembling Chaperone 3 (PAC3)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Thielocin B1** is a natural product identified as a novel inhibitor of the protein-protein interaction (PPI) involving the Proteasome Assembling Chaperone 3 (PAC3) homodimer.[1] The 26S proteasome is crucial for cellular protein degradation, and its assembly is a complex process involving various chaperone proteins.[2] The PAC3-PAC4 heterodimer, for instance, acts as a molecular matchmaker in the assembly of the proteasome's  $\alpha$ -ring.[2] **Thielocin B1** has been shown to disrupt the formation of the PAC3 homodimer, suggesting a potential therapeutic avenue for targeting proteasome biogenesis.[3][4]

Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[5] This technique is instrumental in structure-based drug design for screening virtual libraries and understanding interaction mechanisms at a molecular level.[6] These application notes provide a detailed protocol for performing a molecular docking simulation of **Thielocin B1** with the PAC3 homodimer using industry-standard software, followed by an analysis of the results.

## **Experimental Workflow**

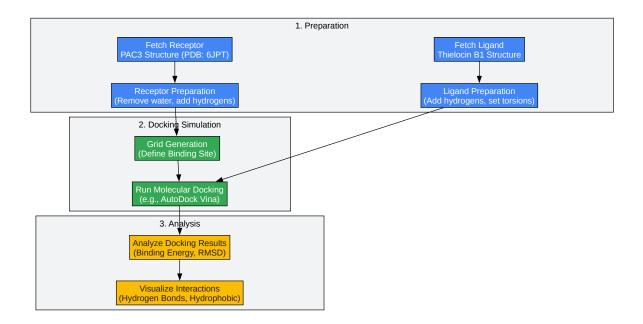


## Methodological & Application

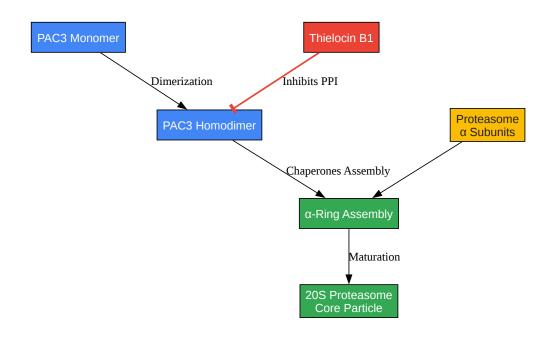
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The overall workflow for the molecular docking simulation is depicted below. It involves the preparation of both the receptor and ligand, definition of the binding site via a grid box, execution of the docking algorithm, and finally, the analysis and interpretation of the resulting poses.









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